Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1- and 3-positions. The 1-position is esterified with a benzyloxycarbonyl (Cbz) group, while the 3-position contains both a tert-butoxycarbonyl (Boc)-protected amino group and a cyano (-CN) substituent. This dual functionalization renders the compound a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where Boc and Cbz groups are commonly employed as orthogonal protecting groups . Its molecular formula is C₁₈H₂₃N₃O₄, with a molecular weight of 353.40 g/mol.
Key structural features include:
- Boc group: Provides acid-labile protection for the amino group, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid).
- Cbz group: A benzyl-based protecting group removable via hydrogenolysis (e.g., H₂/Pd-C).
Properties
IUPAC Name |
benzyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-17(2,3)25-15(22)20-18(12-19)9-10-21(13-18)16(23)24-11-14-7-5-4-6-8-14/h4-8H,9-11,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTVAQIBEQYMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature . The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The use of microreactor technology can also provide better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyano or Boc-protected amino positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaCN or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions . The cyano group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for diverse chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood by comparing it to analogs in the pyrrolidine family. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Protection Strategy: The target compound employs Boc and Cbz as orthogonal protectors, allowing sequential deprotection. In contrast, BC0127 lacks Boc protection, exposing the amine for direct reactivity. The 3-pyrrolidone analog uses Boc but lacks the cyano group and Cbz, limiting its utility in multi-step syntheses.
For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling diverse downstream modifications. Neither BC0127 nor 1-tert-butoxycarbonyl-3-pyrrolidone offers this versatility .
Reactivity and Stability: The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions, whereas the Cbz group requires hydrogenolysis. This dual protection is absent in BC0127 (only Cbz) and 1-tert-butoxycarbonyl-3-pyrrolidone (only Boc) .
Applications :
- The target compound is ideal for peptide synthesis requiring sequential deprotection. BC0127, with its free amine, is more suited for direct coupling reactions. The 3-pyrrolidone analog , featuring a ketone, is typically used in cyclization or as a building block for heterocycles.
Research Findings and Data
Limitations
- The compound’s solubility in polar solvents (e.g., DMSO) is lower than BC0127 due to the hydrophobic Boc and cyano groups. This necessitates optimized reaction conditions for large-scale syntheses.
Biological Activity
Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate (CAS 2013058-13-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data in tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrrolidine ring, a cyanopyrrolidine moiety, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
The mechanism by which similar compounds exhibit cytotoxicity often involves metabolic activation via cytochrome P450 enzymes. For instance, studies on benzyl sulfides indicate that they undergo metabolic conversion leading to the production of reactive intermediates that can induce cellular damage . While direct studies on this compound are not available, it is plausible that it may exhibit similar metabolic pathways.
3. Inhibition Studies
The compound's structural features suggest potential inhibitory activity against various enzymes. Inhibitors of phosphodiesterases (PDEs) and cholinesterases (ChEs) are of particular interest due to their roles in neuropharmacology.
Table 2: Inhibition Potency of Selected Compounds
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| PDE Inhibitor A | PDE4 | 140 |
| ChE Inhibitor B | AChE | 5.90 |
| Benzyl Derivative C | BuChE | 6.76 |
Case Study: Related Benzyl Derivatives
A study focused on benzyl derivatives showed promising results in inhibiting cholinesterase activity, which is vital for treating conditions like Alzheimer's disease. The derivatives demonstrated significant selectivity and potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This suggests that this compound may also possess similar properties.
Q & A
Q. Advanced Stereochemical Control
- Chiral Resolution : Use of chiral auxiliaries or resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .
- Asymmetric Catalysis : Employing chiral catalysts in key steps, such as cyanohydrin formation, to induce enantioselectivity.
Validation Methods :
What strategies are effective for the selective removal of the Boc protecting group without affecting the cyano substituent?
Q. Basic Deprotection Methodology
- Acidic Conditions : Trifluoroacetic acid (TFA) in DCM (1:4 v/v, 0°C to RT) selectively cleaves the Boc group. The cyano group remains intact due to its stability under mild acid .
- Alternative Methods : HCl in dioxane (4M) at 0°C for 30 minutes, followed by neutralization with NaHCO₃. Monitor reaction progress via TLC (Rf shift) .
How does the compound's reactivity differ in nucleophilic addition reactions compared to similar pyrrolidine derivatives without the cyano group?
Advanced Reactivity Analysis
The electron-withdrawing cyano group:
- Enhances Electrophilicity : Facilitates nucleophilic attack at the adjacent carbon, enabling reactions with Grignard reagents or hydride sources (e.g., NaBH₄) to form amines or alcohols .
- Comparative Studies : Derivatives lacking the cyano group show slower reaction kinetics in nucleophilic substitutions, as evidenced by kinetic studies using NMR .
What computational methods predict the compound's binding affinity to biological targets, and how do structural modifications influence this?
Q. Advanced Computational Modeling
- Docking Simulations : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., proteases or kinases). The cyano group may form hydrogen bonds with active-site residues .
- SAR Studies : Modifying the benzyl or Boc group alters steric bulk and hydrophobicity, impacting binding. QSAR models quantify these effects using descriptors like logP and polar surface area .
What are common impurities formed during synthesis, and how can they be characterized and mitigated?
Q. Basic Purification Challenge
- Common Impurities :
- Incomplete Boc Deprotection : Detected via LC-MS (m/z +100 for residual Boc). Mitigated by extended TFA treatment.
- Racemization : Identified via chiral HPLC. Minimized by low-temperature reactions and avoiding strong bases .
- Characterization : NMR (¹H, ¹³C) and HRMS confirm structural integrity.
How does the compound interact with enzymes like cytochrome P450, and what assays are used to study these interactions?
Q. Advanced Biological Activity
- Enzyme Inhibition Assays : Microsomal incubations with CYP450 isoforms (e.g., CYP3A4) quantify metabolite formation via LC-MS. The cyano group may act as a metabolic liability, forming amides via hydrolysis .
- Fluorescence Polarization : Measures binding affinity to fluorescently labeled enzyme targets .
What crystallographic techniques are suitable for determining the compound's solid-state structure, and how does this inform its reactivity?
Q. Advanced Crystallography
- Single-Crystal X-ray Diffraction : SHELXL refines data to resolve bond lengths and angles. The Boc group’s conformation influences steric hindrance in reactions .
- Powder XRD : Assesses polymorphic forms, which affect solubility and stability .
What are the challenges in scaling up the synthesis while maintaining enantiomeric excess, and what solutions exist?
Q. Advanced Process Chemistry
- Challenges : Racemization during benzylation or cyanide addition at larger scales due to heat accumulation.
- Solutions :
- Flow Chemistry : Continuous processing maintains low temperatures and short reaction times .
- Chiral Catalysts : Immobilized catalysts (e.g., on silica) enhance recyclability and reduce costs .
How can the cyano group be functionalized post-synthesis to generate derivatives for SAR studies?
Q. Advanced Derivatization Strategies
- Hydrolysis : H₂SO₄ (50%) at 80°C converts cyano to carboxylic acid for peptide coupling .
- Reduction : LiAlH₄ reduces cyano to aminomethyl, enabling further alkylation .
- Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition with propargylamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
